![molecular formula C12H20N2O3Si B130754 4-{[Tert-butyl(dimethyl)silyl]oxy}-2-nitroaniline CAS No. 215656-99-8](/img/structure/B130754.png)
4-{[Tert-butyl(dimethyl)silyl]oxy}-2-nitroaniline
Vue d'ensemble
Description
4-{[Tert-butyl(dimethyl)silyl]oxy}-2-nitroaniline is an organic compound with the molecular formula C10H19NO3Si. It is a silyl ether derivative of 2-nitroaniline and is used in a variety of scientific research applications. This compound has been used in the synthesis of various compounds, as well as in the study of its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Role in Organic Magnetic Materials
Hydrogen bonds in benzimidazole-based organic magnetic materials were studied, revealing the synthesis and characterization of highly stable nitroxide radicals. These radicals crystallize as dimeric pairs with N−H hydrogen bond donors and N−O acceptors, demonstrating a unique behavior in terms of their magnetic and structural properties. Such compounds are significant for understanding the role of hydrogen bonds in scaffolding crystal structures or functioning as exchange linkers in magnetic materials (Ferrer et al., 2001).
Synthesis and Redox Properties
The synthesis and properties of certain nitroxides, which are crucial for their application as molecular probes and labels in various scientific fields, have been investigated. These studies highlight the importance of the steric and electronic effects of substituents on the redox properties of nitroxides, demonstrating their utility in biophysics, structural biology, and biomedical research (Zhurko et al., 2020).
Organic Synthesis Using tert-Butyl Nitrite
tert-Butyl nitrite (TBN) has been identified as a versatile reagent in various organic transformations. Its role in activating molecular oxygen for initiating radical reactions, including nitration and oxidation, highlights its importance in organic synthesis. This versatility promotes further exploration and application in synthesizing complex organic compounds (Li & Jia, 2017).
Role in Synthesis of Stable Free Radicals
Research into the hetero-Cope rearrangement for synthesizing highly water-soluble stable free radicals, such as potassium 5-tert-butyl-2-(tert-butyl-aminoxy)-benzoate, underscores the utility of tert-butyl and nitroaniline derivatives in creating compounds with significant stability and solubility properties. These characteristics are essential for their application in various scientific studies, including materials science and chemistry (Marx & Rassat, 2002).
Propriétés
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3Si/c1-12(2,3)18(4,5)17-9-6-7-10(13)11(8-9)14(15)16/h6-8H,13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNJDAOTEAHWJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20476384 | |
| Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20476384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[Tert-butyl(dimethyl)silyl]oxy}-2-nitroaniline | |
CAS RN |
215656-99-8 | |
| Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20476384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

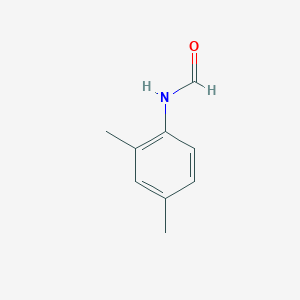

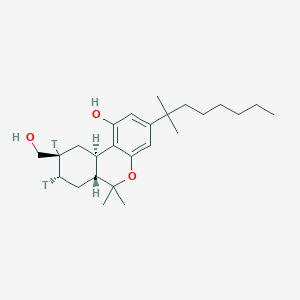
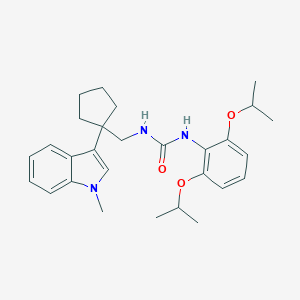
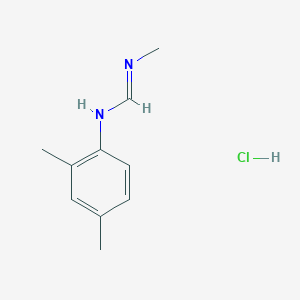
![(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B130689.png)
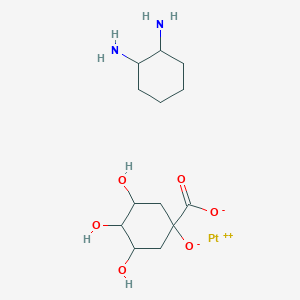
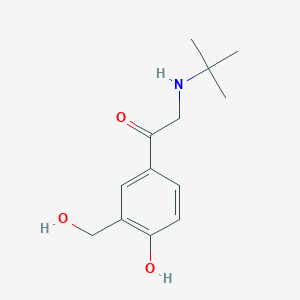
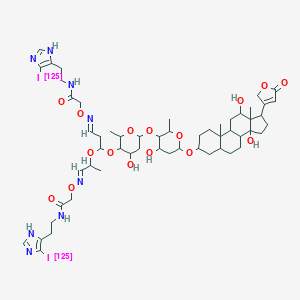
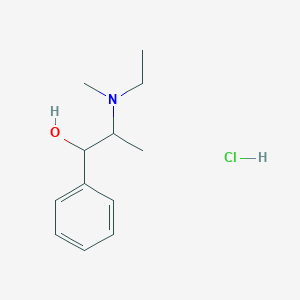
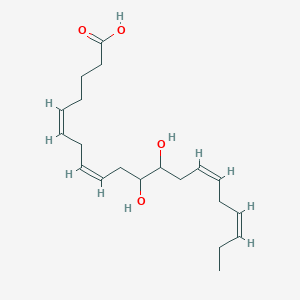
![2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B130709.png)
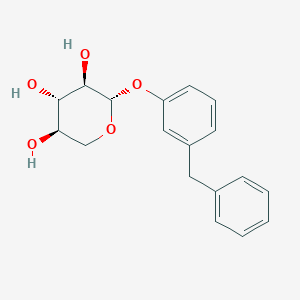
![1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-2-chloro-ethanone](/img/structure/B130712.png)